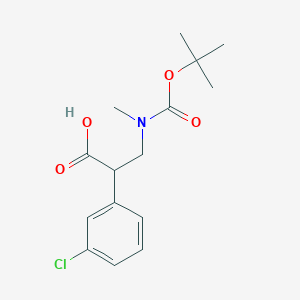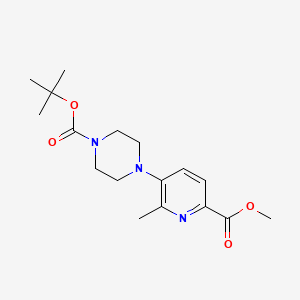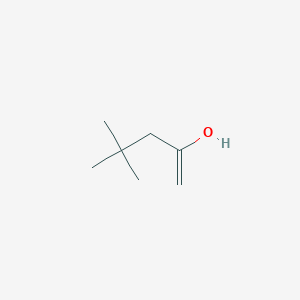
4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene is an organic compound with the molecular formula C11H11BrF2O2 It is a derivative of benzene, featuring bromine, cyclobutoxy, and difluoromethoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene typically involves the following steps:
Cyclobutoxylation: The attachment of a cyclobutoxy group to the benzene ring.
Difluoromethoxylation: The addition of a difluoromethoxy group to the benzene ring.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe). Cyclobutoxylation may involve the use of cyclobutanol and a strong acid catalyst. Difluoromethoxylation typically requires difluoromethyl ether and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: The compound can be reduced to remove or alter functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 4-hydroxy-2-cyclobutoxy-1-(difluoromethoxy)benzene.
Applications De Recherche Scientifique
4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The cyclobutoxy group may affect the compound’s steric properties, impacting its binding to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-(difluoromethoxy)benzene: Similar structure but lacks the cyclobutoxy group.
4-Bromo-1-(difluoromethoxy)-2-(difluoromethyl)benzene: Contains an additional difluoromethyl group.
2-Bromo-1-(difluoromethoxy)-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a cyclobutoxy group.
Uniqueness
4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene is unique due to the presence of both cyclobutoxy and difluoromethoxy groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C11H11BrF2O2 |
|---|---|
Poids moléculaire |
293.10 g/mol |
Nom IUPAC |
4-bromo-2-cyclobutyloxy-1-(difluoromethoxy)benzene |
InChI |
InChI=1S/C11H11BrF2O2/c12-7-4-5-9(16-11(13)14)10(6-7)15-8-2-1-3-8/h4-6,8,11H,1-3H2 |
Clé InChI |
WQOQBPWBNKINBL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)OC2=C(C=CC(=C2)Br)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid methyl ester](/img/structure/B13932178.png)


![2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine](/img/structure/B13932193.png)

![[3-(2-Hydroxyethoxy)phenyl]acetic acid](/img/structure/B13932200.png)


